molecular formula C23H24FNO4 B1663776 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one CAS No. 140841-32-3

6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

Cat. No.: B1663776
CAS No.: 140841-32-3
M. Wt: 397.4 g/mol
InChI Key: SLZBEPLWGGRZAY-UHFFFAOYSA-N
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Description

ZD-2138 is a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. ZD-2138 has shown significant potential in treating conditions such as asthma and arthritis by inhibiting the production of leukotrienes .

Preparation Methods

The synthesis of ZD-2138 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically involves:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

ZD-2138 undergoes various chemical reactions, including:

    Oxidation: ZD-2138 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on ZD-2138, potentially altering its activity.

    Substitution: Substitution reactions are used in the synthesis of ZD-2138 to introduce specific functional groups necessary for its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ZD-2138 has a wide range of scientific research applications, including:

Mechanism of Action

ZD-2138 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets of ZD-2138 include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity. This inhibition disrupts the inflammatory signaling pathways, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

ZD-2138 is unique in its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:

ZD-2138 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

140841-32-3

Molecular Formula

C23H24FNO4

Molecular Weight

397.4 g/mol

IUPAC Name

6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3

InChI Key

SLZBEPLWGGRZAY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

140841-32-3

Synonyms

6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one
ICI D2138
ICI-D2138
ZD 2138

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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